

Application Notes: Combustion Characterization of Hydrazine Perchlorate Mixtures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hydrazine perchlorate*

Cat. No.: *B14112844*

[Get Quote](#)

Introduction

Hydrazine perchlorate (HP), $\text{N}_2\text{H}_5\text{ClO}_4$, is a powerful energetic material notable for its high oxygen content, high density, and a greater hydrogen content compared to ammonium perchlorate.^{[1][2]} These properties make it a material of significant interest in solid rocket motor applications, where it can serve as a high-performance oxidizer.^[2] The combustion of **hydrazine perchlorate** is characterized by rapid decomposition, high flame temperatures, and significant gas production.^[3] However, it is an extremely sensitive and explosive compound, sensitive to friction, shock, and impact, necessitating meticulous safety protocols during handling and experimentation.^{[3][4]}

These application notes provide a summary of the key combustion characteristics of **hydrazine perchlorate** and detailed protocols for its synthesis and characterization. The information is intended for researchers and scientists in the fields of energetic materials, chemistry, and propulsion.

Extreme Safety Warning: **Hydrazine perchlorate** is a highly dangerous primary explosive. It is extremely sensitive to friction, impact, and heat.^[3] Anhydrous **hydrazine perchlorate** is particularly sensitive, and its sensitivity can be increased by impurities.^[2] All handling must be conducted in a specialized laboratory equipped for explosive materials, using appropriate personal protective equipment (PPE), including face shields, body armor, and remote handling equipment. Never work with more than milligram quantities without extensive safety reviews and infrastructure.

Data Presentation: Physicochemical and Combustion Properties

The following tables summarize key quantitative data for **hydrazine perchlorate** (HP) and its mixtures.

Table 1: General Physicochemical Properties of **Hydrazine Perchlorate**

Property	Value	Source(s)
Chemical Formula	$\text{N}_2\text{H}_5\text{ClO}_4$	[5]
Melting Point	136 - 143 °C	[1][3][4][6]
Density	1.939 g/cm ³	[2]
Form	Colorless, non-hygroscopic crystals	[4][5]
Solubility	Soluble in water; slightly soluble in cold ethanol, soluble in hot ethanol	[4]

Table 2: Thermal Decomposition Characteristics

Property	Value / Observation	Source(s)
Decomposition Onset	Begins after melting (approx. 136-140 °C)	[1][6]
Kinetic Range	180 - 280 °C	[1][6]
Activation Energy	36.3 kcal/mole	[1][6]
Flash Point	277 - 283 °C	[3]
Flash Point (with 5% MnO ₂)	254 - 259 °C	[3]
Detonation (with 5% Cu ₂ Cl ₂)	~170 °C	[3]
Decomposition Products	At low temperatures, forms ammonium perchlorate, O ₂ , N ₂ , Cl ₂ , and H ₂ O	[1][6]

Table 3: Combustion Characteristics of Pure **Hydrazine Perchlorate**

Property	Value	Source(s)
Combustion Behavior	Does not sustain steady combustion without catalysts or fuel additives	[3][7]
Calculated Combustion Temp.	2200 °C (at constant pressure)	[3]
Heat Liberated	770 kcal/kg	[3]
Gas Liberated	864 L/kg	[3]
Impact Sensitivity	More sensitive than TEN; 88% detonations with 5-kg weight from 15 cm	[3]
Friction Sensitivity	Explodes violently when lightly ground in a porcelain mortar	[3]

Table 4: Effect of Catalysts on **Hydrazine Perchlorate** Burning Rate (at 1 atm)

Conditions: 5% catalytic additive by weight, samples burned in a 1.05 cm inner diameter glass tube.

Catalyst (5% w/w)	Burning Rate (cm/sec)	Combustion Behavior	Source(s)
MnO ₂	0.25	Steady	[3]
CoO	0.45	Steady	[3]
Cu ₂ Cl ₂	0.60	Steady	[3]
CuCl ₂ ·2H ₂ O	-	Unsteady, followed by explosion	[3]

Table 5: Combustion of **Hydrazine Perchlorate (HP)** / Ammonium Perchlorate (AP) Mixtures

HP Content (% w/w)	Burning Rate (cm/sec)	Combustion Behavior	Source(s)
30 - 60%	0.13 - 0.22	Steady	[3]

Experimental Protocols

Protocol 1: Synthesis of **Hydrazine Perchlorate** Hemihydrate

This protocol describes the synthesis of **hydrazine perchlorate** via the neutralization of hydrazine with perchloric acid. This method requires careful pH control to avoid excess perchloric acid, which results in a hygroscopic product.[\[5\]](#)

Materials:

- Perchloric acid (HClO₄), 20% solution
- Hydrazine (N₂H₄), 20% solution (e.g., hydrazine hydrate)
- Isopropanol, cooled to 0 °C
- pH paper or calibrated pH meter

- Glass beakers, magnetic stirrer, and filtration apparatus
- Vacuum oven

Procedure:

- Place a known volume of 20% perchloric acid solution into a beaker with a magnetic stir bar.
- Slowly and carefully titrate the perchloric acid solution with the 20% hydrazine solution while stirring continuously.
- Monitor the pH of the solution. The goal is to reach a final pH that is slightly alkaline, ensuring a slight excess of hydrazine.^[5] A target pH of 3.2 has also been reported to yield a stable stock solution.^[4]
- Once the target pH is achieved, stop adding hydrazine. The resulting aqueous solution contains **hydrazine perchlorate**.
- To precipitate the salt, pour the solution into approximately five volumes of isopropanol that has been pre-chilled to 0 °C.^[4]
- **Hydrazine perchlorate** will precipitate as a white crystalline solid.
- Filter the solid product using a Buchner funnel.
- Wash the collected crystals with a small amount of cold isopropanol to remove any residual impurities.^[4]
- Dry the final product carefully. A vacuum oven set to a moderate temperature (e.g., 80 °C) can be used.^[4] The resulting product is typically **hydrazine perchlorate** hemihydrate.

Protocol 2: Thermal Characterization by Differential Scanning Calorimetry (DSC)

This protocol outlines the use of DSC to determine the melting point and decomposition temperature of **hydrazine perchlorate** mixtures.

Materials & Equipment:

- Differential Scanning Calorimeter (DSC)
- Hermetically sealed sample pans (e.g., aluminum, or glass capillaries for high-pressure resistance)[8]
- Crimping press for sample pans
- Microbalance (accuracy ± 0.01 mg)
- Inert purge gas (e.g., Nitrogen)
- **Hydrazine perchlorate** sample

Procedure:

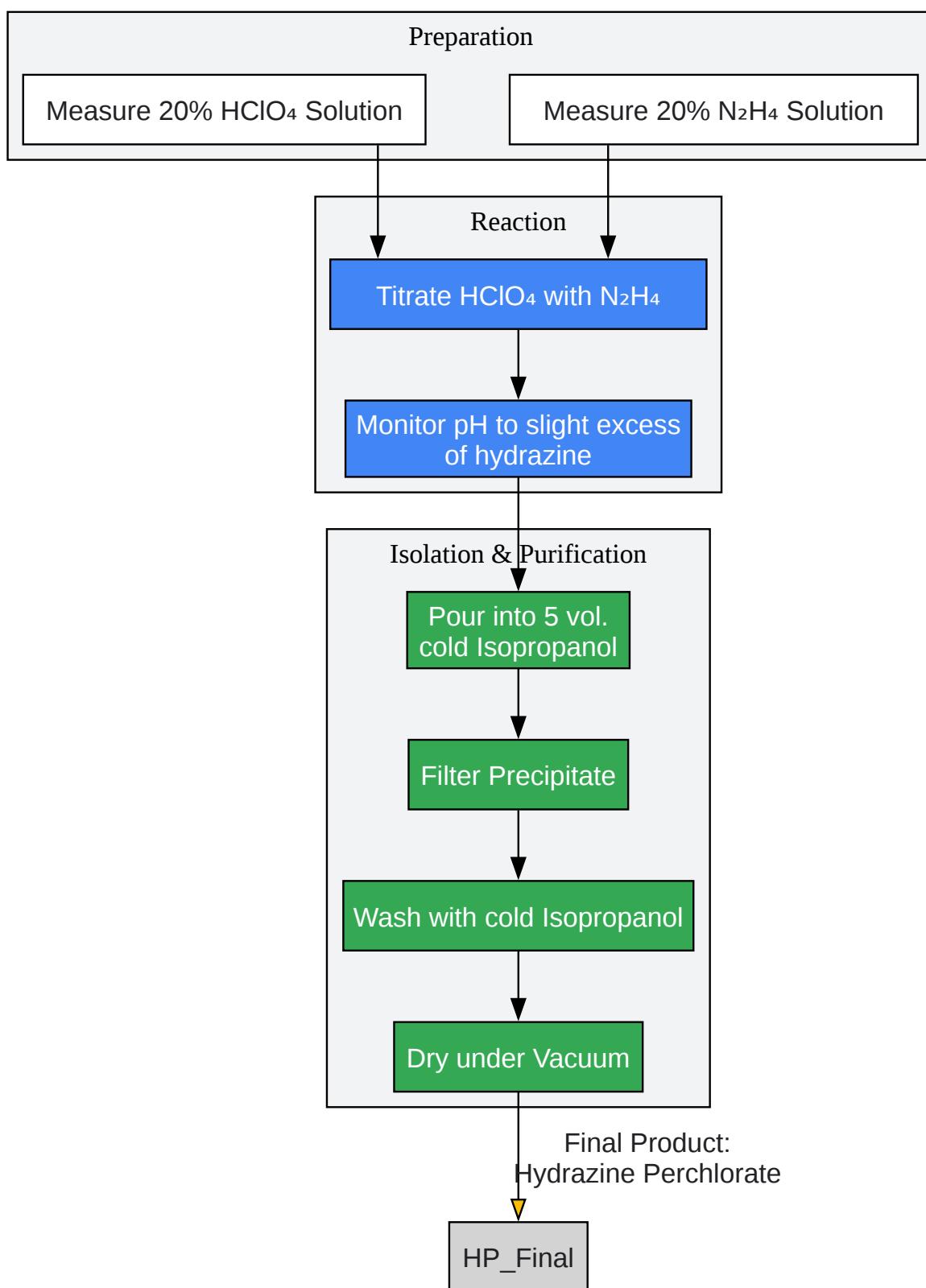
- Sample Preparation: In a controlled environment for handling explosives, accurately weigh 0.2 - 1.0 mg of the **hydrazine perchlorate** sample into a DSC pan.
- Encapsulation: Hermetically seal the pan using a crimping press. For HP, flame-sealing in a glass capillary may be necessary to contain the decomposition pressure and prevent reaction with the pan material.[8] Ensure a perfect seal to prevent leaks.
- Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
- Experimental Program:
 - Equilibrate the cell at a starting temperature (e.g., 30 °C).
 - Ramp the temperature at a controlled rate (e.g., 10-20 °C/min) up to a final temperature beyond the expected decomposition (e.g., 350 °C).[8]
 - Maintain a constant flow of inert purge gas (e.g., 50 mL/min).
- Data Analysis:
 - Identify endothermic peaks, which correspond to phase transitions like melting.

- Identify exothermic peaks, which indicate decomposition or combustion events.
- Determine the onset temperature and peak temperature for each thermal event.

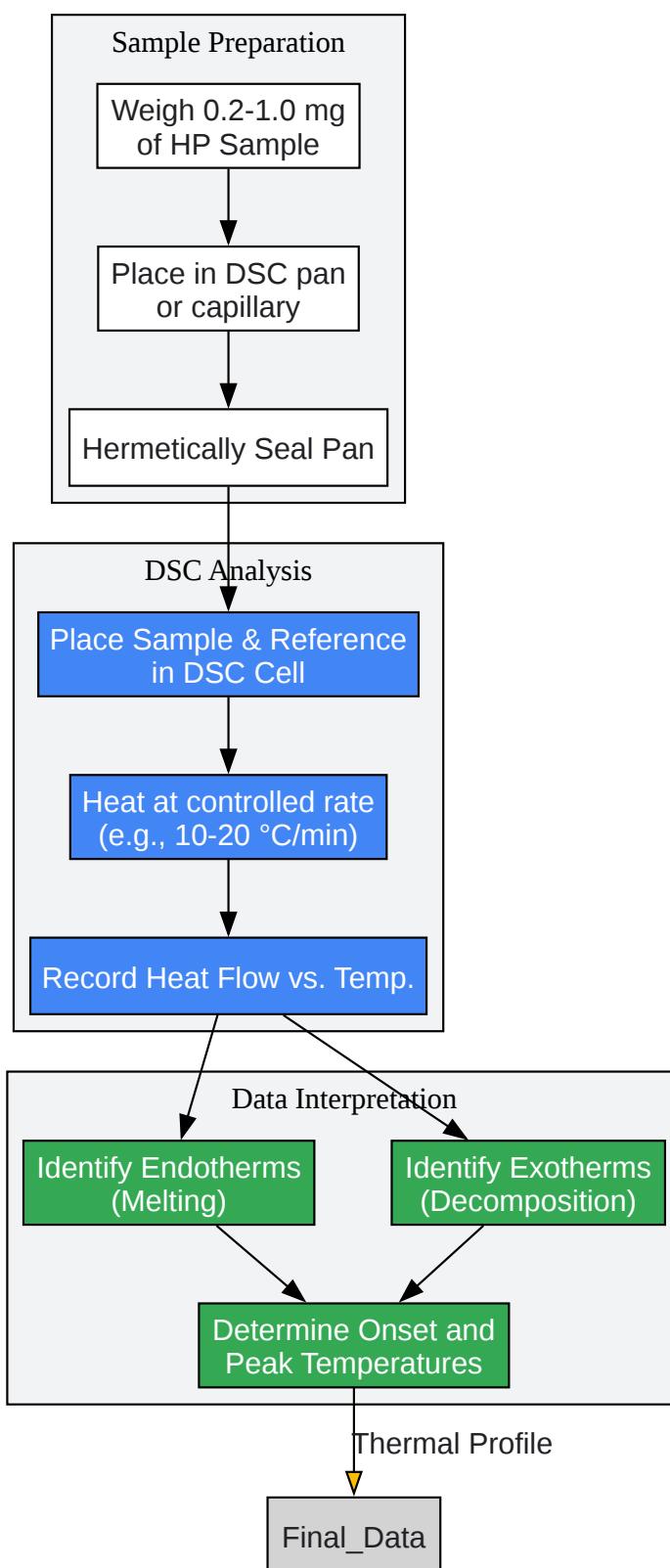
Protocol 3: Burning Rate Measurement in a Pressurized Vessel (Strand Burner)

This protocol describes the measurement of the linear burning rate of a pressed or cast strand of an energetic material as a function of pressure.

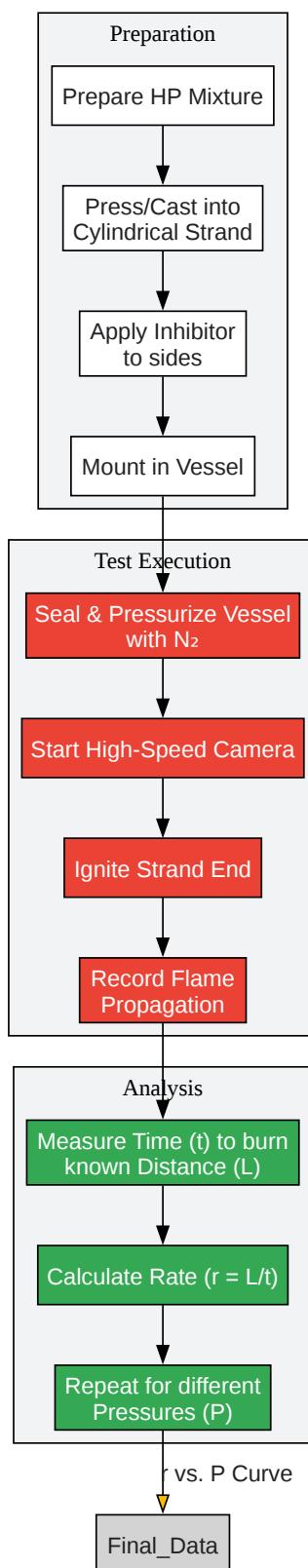
Materials & Equipment:


- Strand burner or Crawford-type bomb (high-pressure vessel with viewing ports)
- Sample press for creating propellant strands of known diameter and density
- Ignition system (e.g., hot wire, laser)
- High-speed camera and recording system
- Pressurization system with an inert gas (e.g., Nitrogen)
- Data acquisition system to record pressure and time
- Propellant sample containing **hydrazine perchlorate** and a binder/fuel

Procedure:

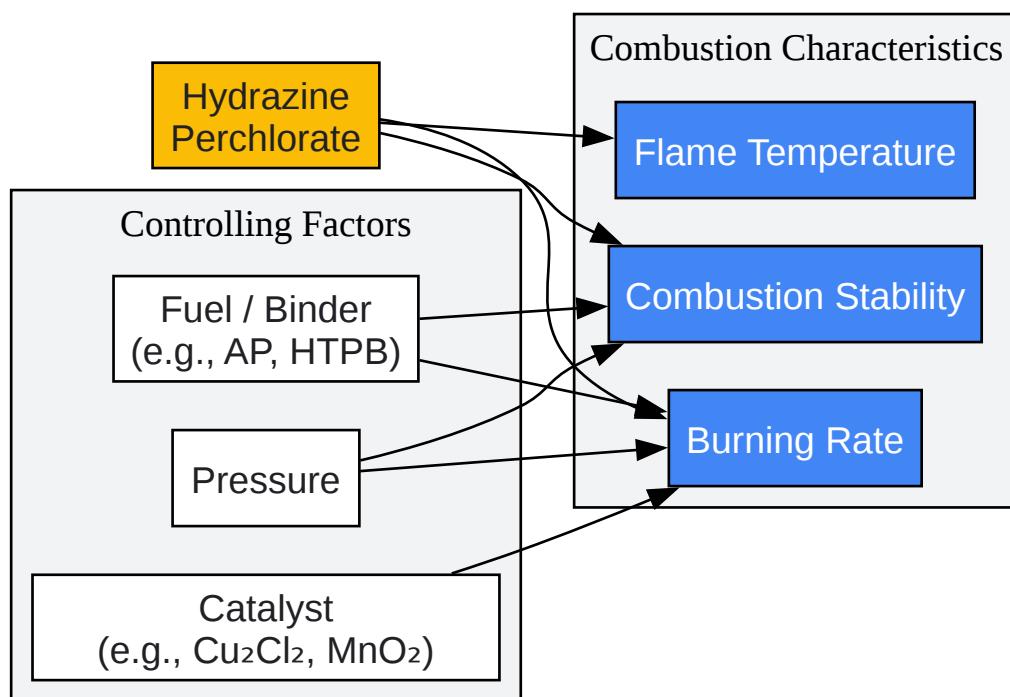

- Sample Preparation:
 - Prepare the **hydrazine perchlorate** mixture with a binder (e.g., HTPB) or fuel.
 - Press or cast the mixture into uniform cylindrical strands of a specific diameter (e.g., 5 mm) and length (e.g., 50-100 mm).^[9]
 - Coat the side of the strand with an inhibitor (e.g., epoxy) to ensure that burning only proceeds along the longitudinal axis.
- Mounting: Securely mount the propellant strand inside the pressure vessel. Attach ignition wires to one end of the strand.

- Pressurization: Seal the vessel and pressurize it to the desired test pressure with an inert gas like nitrogen.
- Ignition & Recording:
 - Start the high-speed camera to record the combustion event.
 - Activate the ignition system to initiate burning at the end of the strand.
 - Record the time it takes for the flame front to travel a known distance along the strand. This is often done by embedding fuse wires at known intervals.
- Data Analysis:
 - Calculate the burning rate (r) by dividing the distance traveled by the flame front by the time elapsed ($r = L/t$).
 - Repeat the experiment at various pressures to establish the pressure-burning rate relationship, often modeled by Vieille's law ($r = aP^n$).


Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **hydrazine perchlorate**.


[Click to download full resolution via product page](#)

Caption: Workflow for thermal analysis using DSC.

[Click to download full resolution via product page](#)

Caption: Workflow for burning rate measurement.

[Click to download full resolution via product page](#)

Caption: Factors influencing **hydrazine perchlorate** combustion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. US3131997A - Preparation of hydrazine perchlorate hemihydrate - Google Patents [patents.google.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Hydrazine perchlorate - Sciencemadness Wiki [sciencemadness.org]
- 5. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pubs.acs.org [pubs.acs.org]
- 8. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- To cite this document: BenchChem. [Application Notes: Combustion Characterization of Hydrazine Perchlorate Mixtures]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14112844#combustion-characterization-of-hydrazine-perchlorate-mixtures>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com